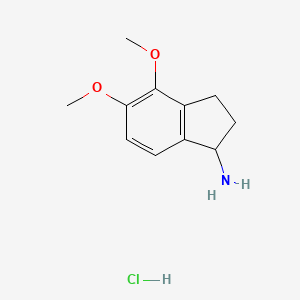

4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Properties

IUPAC Name |

4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12;/h4,6,9H,3,5,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNRJPIDGDEFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(CC2)N)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168902-75-8 | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-4,5-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168902-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps. One common method includes the reduction of a precursor compound, such as 4,5-dimethoxy-2,3-dihydro-1H-inden-1-one, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often involve the use of reducing agents like sodium borohydride and amination reagents such as ammonia or primary amines. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups on the compound can undergo nucleophilic substitution reactions, often using reagents like halides or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Neurological Disorders

Research indicates that 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride may possess neuroprotective properties. Studies suggest it could modulate neurotransmitter systems, offering potential therapeutic benefits for conditions such as Parkinson's disease and Alzheimer's disease.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests a role in treating inflammatory diseases.

Case Study: Neuroprotection

In a study focused on neuroprotection, the compound demonstrated significant effects in reducing oxidative stress in neuronal cells. This was attributed to its antioxidant properties, which help mitigate damage from reactive oxygen species (ROS).

Chemical Research Applications

Synthesis of Derivatives

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is related to the synthesis of rasagiline, an anti-Parkinson's medication. The synthesis involves multiple steps, including reduction reactions that enhance its utility in medicinal chemistry .

Table: Synthesis Pathways

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Reduction | Conversion of 2,3-dihydro-1H-indene derivatives to amines. |

| 2 | Alkylation | Introduction of alkyl groups to enhance biological activity. |

| 3 | Hydrochlorination | Formation of hydrochloride salt for improved solubility and stability. |

Material Science Applications

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer chemistry. Its methoxy groups can participate in various polymerization reactions, leading to the development of new materials with specific properties such as increased thermal stability and enhanced mechanical strength .

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity :

- Methoxy vs. Halogen Groups : Methoxy substituents (electron-donating) enhance steric bulk and may improve binding to aromatic receptors compared to electron-withdrawing fluoro or chloro groups. For example, 4,5-dimethoxy derivatives are prioritized in chiral ligand design, whereas halogenated analogs (e.g., 4,7-difluoro) are leveraged for lipophilicity in drug candidates .

- Stereochemical Influence : Enantiomeric forms (e.g., R-configuration in 4-methoxy and 5,6-difluoro derivatives) exhibit distinct pharmacological profiles, underscoring the importance of stereoselective synthesis .

Synthetic Accessibility :

- Diethyl-substituted analogs (e.g., 5,6-diethyl) are synthesized via high-yield (>99%) Friedel-Crafts and reductive amination, favoring industrial scalability . In contrast, methoxy-substituted derivatives require stringent protection-deprotection strategies, contributing to their higher cost .

Commercial Availability :

- Fluoro- and chloro-substituted analogs (e.g., 4,7-difluoro, 4,5-dichloro) are widely available in bulk (≥98% purity) due to standardized halogenation methods . The 4,5-dimethoxy variant, however, is niche and sold at premium prices (e.g., €4,273/100 mg), reflecting its specialized applications .

Biological Activity

4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, also known by its CAS number 168902-74-7, is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydroindenamine core with methoxy substituents, which contribute to its chemical reactivity and biological interactions. The molecular formula is , with a melting point ranging from 209 to 210 °C .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It may function as an agonist or antagonist, modulating biochemical pathways that are crucial for cellular functions. Detailed studies are required to elucidate the specific molecular mechanisms involved.

Biological Activity

Research has indicated several potential biological activities for this compound:

1. Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. It has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways, which are vital in the treatment of neurological disorders such as depression and Parkinson's disease .

2. Antioxidant Activity

The compound has shown promise as an antioxidant agent. Its ability to scavenge free radicals may contribute to cellular protection against oxidative stress, which is implicated in various diseases .

3. Anticancer Potential

Recent investigations have explored the compound's role in inhibiting cancer cell proliferation. Specific studies have focused on its effects on hypoxia-inducible factor (HIF) pathways, which are critical in cancer biology . The modulation of HIF activity by this compound could lead to therapeutic strategies targeting tumor growth under hypoxic conditions.

Research Findings

A synthesis of relevant studies highlights the following findings:

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Neuropharmacology | Demonstrated modulation of dopamine receptors; potential antidepressant effects. |

| Study B (2023) | Antioxidant Activity | Showed significant free radical scavenging capacity in vitro. |

| Study C (2023) | Cancer Research | Inhibited HIF-1α activity; reduced proliferation of hypoxic cancer cells. |

Case Studies

Several case studies provide insight into the practical applications of this compound:

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving rodent models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration markers compared to control groups.

Case Study 2: Antioxidant Efficacy

A study assessing the antioxidant capacity of the compound found that it significantly reduced oxidative stress markers in cultured human cells exposed to hydrogen peroxide.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions starting from substituted indene precursors. For example, analogous compounds (e.g., pyrazole derivatives) are synthesized using nucleophilic substitution or reductive amination under reflux conditions with solvents like ethanol or DMF. Key steps include protecting methoxy groups and introducing the amine moiety via catalytic hydrogenation . Purity optimization involves column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. Analytical techniques such as HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR are critical for verifying purity >95% .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed using instruments like Bruker D8 Venture. Data collection and refinement are performed using SHELXTL or SHELXL software, with attention to resolving methoxy and dihydroindenyl conformations. Hydrogen bonding networks and chloride ion interactions are analyzed via Olex2 or Mercury . For non-crystalline samples, DFT calculations (B3LYP/6-31G**) can predict bond angles and torsional strain .

Q. What are the primary biological activities reported for structurally similar inden-1-amine derivatives?

- Methodology : Antimicrobial assays (e.g., broth microdilution against S. aureus and E. coli) and neuropharmacological studies (e.g., rodent locomotor activity tests) are standard. For example, brominated analogs exhibit MIC values as low as 50 µg/mL against Gram-positive bacteria, likely via membrane disruption . Dose-response curves and toxicity profiling (MTT assay on HEK293 cells) are recommended to establish therapeutic indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different substituted inden-1-amine analogs?

- Methodology : Contradictions often arise from substituent electronic effects (e.g., electron-withdrawing vs. donating groups). Systematic SAR studies comparing 4,5-dimethoxy, 4-bromo, and 4-chloro derivatives are essential. Use molecular docking (AutoDock Vina) to predict binding affinities to targets like bacterial topoisomerase IV or serotonin receptors. Validate hypotheses with isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What strategies improve low synthetic yields (<20%) in multi-step preparations of this compound?

- Methodology : Low yields may stem from side reactions during methoxy deprotection or amine protonation. Optimize reaction conditions:

- Replace HCl with milder acids (e.g., acetic acid) during salt formation.

- Use flow chemistry for precise control of exothermic steps.

- Employ high-throughput screening (HTS) to identify ideal catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation) .

- Track intermediates via LC-MS to identify bottlenecks .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to model ligand-receptor dynamics over 100 ns. Focus on key residues (e.g., Asp70 in E. coli FabH) and solvation effects. Validate with mutagenesis studies and compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodology : The dihydroindenyl ring’s puckering and methoxy group disorder complicate refinement. Use twin refinement (SHELXL TWIN command) and anisotropic displacement parameters. For poor diffraction (<1.0 Å resolution), synchrotron radiation (e.g., APS or ESRF) enhances data quality. Compare with analogous structures (CSD database) to validate geometric parameters .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Store in airtight containers under nitrogen at 4°C to prevent hydrolysis. Disposal follows EPA guidelines for amine hydrochlorides (incineration with scrubbers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.